
2-Amino-4-methylpyrimidine
Overview
Description
2-Amino-4-methylpyrimidine (CAS 108-52-1) is a heterocyclic organic compound with the molecular formula C₅H₇N₃. It features a pyrimidine ring substituted with an amino group at the 2-position and a methyl group at the 4-position. This compound is primarily used as a chemical intermediate in pharmaceuticals, agrochemicals, and coordination chemistry . Its synthesis often involves reactions with guanidine nitrate and 4,4-dimethoxy-2-butanone under basic conditions, yielding ~66% purity .
Preparation Methods
Industrial Synthesis via Furoate Ester Ring Expansion
The most robust method for synthesizing 2-amino-4-methylpyridine involves a three-step process using ethyl 2-(4-methylfuran) formate as a starting material . This approach avoids the formation of difficult-to-separate diamino byproducts, such as 2,6-diamino-4-methylpyridine, which commonly arise in traditional routes.
Step 1: Ring Expansion and Hydroxylation
Ethyl 2-(4-methylfuran) formate undergoes ring expansion in dimethylformamide (DMF) with formamide and a water-removal agent (e.g., ammonium chloride). Ammonia gas is introduced to facilitate reflux at elevated temperatures for 24 hours. Post-reaction, pH adjustment to 2 with dilute hydrochloric acid extracts impurities, yielding 2-amino-3-hydroxy-4-methylpyridine.
Key Data :
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Optimal Conditions : 0.01–0.1 mol scale, DMF solvent, ammonium chloride (1.5–2.0 equiv), 24-hour reflux.
Step 2: Hydroxychlorination with Phosphorus Trichloride
The hydroxylated intermediate reacts with phosphorus trichloride (PCl₃) in dichloroethane under reflux for 6 hours. An acid-binding agent (DMF) neutralizes HCl byproducts, preventing side reactions. The product, 2-amino-3-chloro-4-methylpyridine, is extracted via ethyl acetate after decolorization with activated carbon.
Key Data :
Step 3: Dechlorination via Copper-Catalyzed Reduction
Benzoic acid and copper powder facilitate dechlorination at 150°C for 1 hour. The crude product is purified via pH-controlled extraction, achieving ≥99.2% purity.
Key Data :
Comparative Analysis of Purification Techniques
Purification is critical to eliminating residual organic impurities. The patented method employs a dual-phase extraction system :
Acid-Base Recrystallization
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Acid Dissolution : The crude product is dissolved in dilute hydrochloric acid (pH 2–3), forming a water-soluble salt.
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Organic Extraction : Ethyl acetate removes non-polar impurities from the aqueous phase.
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Precipitation : Neutralization with sodium bicarbonate (pH 8–9) precipitates high-purity 2-amino-4-methylpyridine.
Advantages :
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Eliminates chlorinated byproducts (e.g., 3-chloro derivatives).
Reaction Mechanism and Byproduct Control
Ring Expansion Mechanism
The furan ring undergoes nucleophilic attack by ammonia, facilitated by formamide’s carbonyl group. The water-removal agent (NH₄Cl) shifts equilibrium toward product formation by absorbing water, accelerating the reaction .
Byproduct Suppression
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Phosphorus Trichloride Role : Converts hydroxyl groups to chlorides without over-chlorination.
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Copper Catalyst : Selective dechlorination avoids reduction of the amino group.
Scalability and Industrial Adaptations
Example 4 of Patent CN107011254B demonstrates scalability to 0.1 mol, maintaining a 74.2% yield . Key adaptations include:
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Solvent Recovery : DMF and dichloroethane are distilled and reused.
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Continuous Flow Systems : Proposed for the hydroxychlorination step to enhance safety with PCl₃.
Challenges in Pyrimidine Methylation
The absence of direct methods for 4-methyl substitution on pyrimidines in the provided sources suggests two potential pathways:
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Directed C-H Functionalization : Using transition-metal catalysts to introduce methyl groups at specific positions.
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Building Block Approach : Synthesizing 4-methylpyrimidine intermediates before amination.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
Pharmacological Applications
a. Inhibition of Inducible Nitric Oxide Synthase (iNOS)
One of the most significant applications of 2-amino-4-methylpyrimidine is its role as a potent inhibitor of inducible nitric oxide synthase (iNOS). Research indicates that this compound effectively reduces nitric oxide (NO) production by inhibiting the catalytic activity of NOS II. In vitro studies have shown that it possesses an IC50 value of 6 nM for murine NOS II, demonstrating high potency compared to other known inhibitors . This inhibition is crucial in managing various inflammatory diseases where iNOS is implicated, such as sepsis and autoimmune disorders .
b. Potential Therapeutic Uses
The inhibition of iNOS by this compound suggests potential therapeutic uses in treating conditions characterized by excessive NO production. These include:
- Sepsis and Septic Shock : By modulating NO levels, the compound may help mitigate the severe outcomes associated with these conditions.
- Vascular Dysfunction : Its application could extend to managing diabetes-related vascular issues and other inflammatory diseases like asthma and arthritis .
Imaging Applications
a. PET Tracer Development
Recent studies have explored the use of this compound derivatives as potential positron emission tomography (PET) tracers for imaging iNOS expression in vivo. The development of radiolabeled analogues allows for non-invasive imaging of iNOS activity, which is critical in understanding various pathological conditions where iNOS plays a role . The synthesis and evaluation of these tracers demonstrate their utility in both research and clinical settings.
Mechanism of Action
The mechanism of action of 2-Amino-4-methylpyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as inducible nitric oxide synthase (iNOS), by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to a decrease in the production of nitric oxide, a signaling molecule involved in various physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-5-methylpyridine
- Molecular Formula : C₆H₈N₂
- Key Structural Difference : Pyridine ring (one nitrogen) instead of pyrimidine (two nitrogens), with methyl at C3.
- Synthesis: Magnesium-mediated coupling in ethanol, followed by chromatographic purification .
- Applications : Serves as a precursor in pharmaceutical inhibitors (e.g., inducible nitric oxide synthase) .
- Properties : Reduced hydrogen-bonding capacity compared to pyrimidine derivatives due to fewer ring nitrogens .
2-Amino-4-hydroxy-6-methylpyrimidine
- CAS : 3977-29-5 | Formula : C₅H₇N₃O
- Key Structural Difference : Hydroxyl group at C4 instead of methyl, with methyl at C4.
- Applications : Intermediate in agrochemicals and technical products.
- Properties : Hydroxyl group enhances polarity and hydrogen bonding, improving solubility in polar solvents .
4-Amino-5-aminomethyl-2-methylpyrimidine
- CAS : 95-02-3 | Formula : C₆H₁₀N₄
- Key Structural Difference: Additional aminomethyl group at C5.
- Synthesis : Scalable routes for Vitamin B1 production, emphasizing cost efficiency .
- Applications : Critical intermediate in thiamine (Vitamin B1) synthesis .
- Properties: Multiple amino groups increase reactivity in nucleophilic substitutions .
2-Amino-4-ethylpyridine
- CAS : 33252-32-3 | Formula : C₇H₁₀N₂
- Key Structural Difference : Ethyl group at C4 instead of methyl.
- Applications : Used in drug intermediates and aromatic compound synthesis.
- Properties : Ethyl substituent increases lipophilicity, enhancing membrane permeability in bioactive molecules .
Comparative Analysis Table
Key Research Findings
- Coordination Chemistry: this compound forms stable luminescent complexes with Co(II) and Cd(II), useful in optical materials . In contrast, 2-amino-4-hydroxy-6-methylpyrimidine exhibits antioxidant and antimicrobial activities in Tutton’s salts .
- Thermal Stability: Pyrimidine derivatives with hydroxyl or amino groups (e.g., 2-Amino-4-hydroxy-6-methylpyrimidine) show lower thermal stability compared to alkyl-substituted analogs .
- Synthetic Efficiency: The ethyl-substituted 2-Amino-4-ethylpyridine is synthesized in lower yields (58%) compared to this compound (66%) .
Biological Activity
2-Amino-4-methylpyrimidine (AMP) is a pyrimidine derivative that has garnered attention due to its biological activities, particularly as an inhibitor of inducible nitric oxide synthase (iNOS). This compound has implications in various physiological processes and potential therapeutic applications. This article delves into the biological activity of AMP, focusing on its mechanisms of action, efficacy as an iNOS inhibitor, and relevant case studies.
AMP primarily functions as a competitive inhibitor of iNOS, which is responsible for the production of nitric oxide (NO) in response to inflammatory stimuli. The inhibition mechanism involves the binding of AMP to the active site of the enzyme, competing with the natural substrate, L-arginine.
Key Findings from Research
- In vitro Studies : AMP demonstrated a potent inhibitory effect on iNOS derived from mouse RAW 264.7 macrophages with an IC50 value of 6 nM. This indicates a strong affinity for the enzyme compared to other known inhibitors such as NG-monomethyl-L-arginine (L-NMMA) and aminoguanidine, which showed significantly higher IC50 values .
- In vivo Studies : When administered intravenously to conscious rats, AMP inhibited the rise in plasma nitrate levels induced by lipopolysaccharide (LPS), with an ID50 of 0.009 mg/kg/min. This suggests that AMP effectively reduces systemic NO production during inflammatory responses .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Applications
Several studies have highlighted the potential therapeutic implications of AMP:
- Inflammatory Disorders : Due to its ability to inhibit NO production, AMP may be beneficial in treating conditions characterized by excessive inflammation, such as sepsis or autoimmune diseases. The selective inhibition of iNOS could mitigate tissue damage associated with high NO levels.
- Cardiovascular Effects : The elevation of blood pressure observed with AMP administration suggests its role in managing conditions related to hypotension or shock states. However, careful consideration is needed to avoid adverse effects associated with systemic vasoconstriction .
- Cancer Research : Some studies have explored the role of NO in tumor progression and metastasis. By modulating NO levels through iNOS inhibition, AMP may contribute to anti-cancer strategies, although further research is required to elucidate this potential .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-4-methylpyrimidine, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via multi-step reactions involving halogenation, cyclization, or substitution. For example, a documented method involves reacting 2-methyl-4-amino-5-alkoxymethyl-pyrimidine with ammonia under moderate temperatures and catalytic conditions . Another route uses chlorination (e.g., POCl₃) followed by amination, as seen in the synthesis of related pyrimidine derivatives . Reaction parameters like temperature, solvent polarity (e.g., DMF for nucleophilic substitution), and catalyst choice significantly affect yield. For instance, prolonged reflux in POCl₃ may increase halogenation efficiency but risks decomposition, requiring careful optimization .
Table 1: Example Synthesis Conditions
Step | Reagents/Conditions | Purpose | Yield Impact |
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Halogenation | POCl₃, reflux | Introduce Cl substituent | High yield with excess POCl₃, but side products possible |
Amination | NH₃, DMF, RT | Substitute Cl with NH₂ | Moderate yield (60-70%) due to competing hydrolysis |
Q. How is the structural identity of this compound confirmed in synthetic workflows?
Structural confirmation relies on spectroscopic and crystallographic methods:
- NMR : Key peaks include δ ~7.5 ppm (pyrimidine C-H) and δ ~5.3 ppm (NH₂ protons) in DMSO-d₆ .
- X-ray Crystallography : Hydrogen bonding patterns (e.g., N-H⋯N interactions) and lattice parameters (e.g., monoclinic symmetry) validate molecular packing .
- Mass Spectrometry : A molecular ion peak at m/z 109.06 (C₅H₇N₃⁺) confirms the molecular formula .
Advanced Research Questions
Q. How can computational methods predict the crystallographic behavior of this compound in co-crystals?
Supramolecular synthon approaches combined with density functional theory (DFT) are used to predict co-crystal formation. For example, the 1:1 co-crystal with 2-methylbenzoic acid was predicted by analyzing hydrogen-bond donor-acceptor compatibility (e.g., carboxylic acid-pyrimidine interactions). DFT calculations (e.g., B3LYP/6-31G*) quantify synthon stability, while Cambridge Structural Database (CSD) mining identifies statistically prevalent motifs . Experimental validation via PXRD and DSC ensures computational accuracy.
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:
- Purity Issues : By-products from incomplete reactions (e.g., residual POCl₃) may skew assays. Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) is critical .
- Structural Analog Confusion : Derivatives like 2-Amino-4-chloro-6-methylpyrimidine (CAS 5734-64-5) may be misreported. LC-MS and HPLC (C18 column, 0.1% TFA) differentiate analogs .
- Assay Conditions : Varying pH or solvent (e.g., DMSO concentration in cell cultures) alters solubility and activity. Standardized protocols (e.g., <1% DMSO) improve reproducibility .
Q. How can this compound serve as a precursor for bioactive heterocycles?
Its amino and methyl groups enable diverse functionalization:
- Anticancer Agents : Coupling with aryl boronic acids via Suzuki-Miyaura reactions generates biaryl derivatives targeting kinase inhibition .
- Antimicrobial Scaffolds : Thiourea derivatives synthesized by reacting with isothiocyanates show Gram-positive bacterial inhibition (MIC ~8 µg/mL) .
- Enzyme Probes : Fluorescent labeling (e.g., BODIPY conjugation at the amino group) creates tools for studying nucleotide-binding enzymes .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of dust or vapors (PEL: 5 mg/m³) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA D003) .
Data Contradictions and Validation
Q. Why do NMR spectra of this compound vary across literature reports?
Solvent-induced shifts (e.g., DMSO vs. CDCl₃) and tautomerism (amino vs. imino forms) cause discrepancies. Deuterated solvents with controlled pH (e.g., D₂O + NaOD) stabilize the dominant tautomer for consistent spectra .
Methodological Resources
Properties
IUPAC Name |
4-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCFWKFREBNSPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90148349 | |
Record name | Pyrimidine, 2-amino-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90148349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108-52-1 | |
Record name | 2-Amino-4-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Amino-4-methylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-AMINO-4-METHYLPYRIMIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1939 | |
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Record name | Pyrimidine, 2-amino-4-methyl- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpyrimidin-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-4-METHYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEQ6ZS0OOC | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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